2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester, also known as 1-isopropylcyclopentyl methacrylate, is an organic compound with the molecular formula and a molecular weight of 196.29 g/mol. This compound is classified as an ester derived from methacrylic acid and is characterized by its unique cyclopentyl structure. It is commonly utilized in various industrial applications, particularly in the field of polymer chemistry.
The compound's CAS number is 1149760-04-2, and it is indexed under several synonyms, including IPCPMA and 1-isopropylcyclopentyl methacrylate. It falls under the category of methacrylate esters, which are known for their utility in the production of polymers and resins due to their ability to undergo free radical polymerization.
The synthesis of 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester typically involves the esterification reaction between methacrylic acid and isopropylcyclopentanol. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
The molecular structure of 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester can be represented using various chemical notation systems:
The predicted boiling point of this compound is approximately 239.9 °C, with a density of about 0.94 g/cm³. It appears as a colorless to light yellow clear liquid at room temperature .
As an ester, 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester can participate in various chemical reactions:
The polymerization process typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which generate free radicals that initiate the chain reaction.
The mechanism by which 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester acts in polymerization involves:
This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties for applications in coatings, adhesives, and plastics.
The compound's chemical behavior includes susceptibility to polymerization under free radical conditions and potential hydrolysis in aqueous environments.
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is primarily used as a photoresist material in photolithography processes for semiconductor manufacturing. Its ability to form polymers makes it valuable in producing coatings and adhesives that require durability and resistance to environmental factors . Additionally, it finds applications in the formulation of specialty polymers used in various industrial sectors .
The synthesis of 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (CAS 1149760-04-2), commonly designated as IPCPMA or 1-isopropylcyclopentyl methacrylate, initially presented significant challenges due to the steric hindrance of its tertiary cyclopentanol moiety. Early routes relied on classical esterification methods between methacrylic acid derivatives and 1-isopropylcyclopentanol, which suffered from low yields (<60%) and prolonged reaction times (24-48 hours) due to the bulky alkyl substituent. These methods often required excessive acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) and azeotropic water removal, leading to undesirable polymerization of the methacrylate group and purification difficulties [10].
A breakthrough came with transesterification approaches using methyl methacrylate and catalytic alkoxides. However, these still faced limitations with the tertiary alcohol substrate, as conventional bases like potassium tert-butoxide promoted side reactions. The development of organolithium-mediated transesterification, inspired by methods for bulky alcohols like menthol or borneol [10], significantly improved efficiency. By employing butyllithium to generate lithium alkoxides in situ, researchers achieved higher selectivity and reduced reaction times (1–3 hours). Despite these advances, scalability remained constrained by the need for strict anhydrous conditions and expensive lithium reagents, hindering industrial adoption [4] [10].
Table 1: Evolution of Synthetic Methods for IPCPMA
Era | Method | Catalyst/Reagent | Yield (%) | Key Limitations |
---|---|---|---|---|
Pre-2000 | Direct esterification | H₂SO₄, p-TsOH | 40–55 | Polymerization, dehydration |
Early 2000s | Base-catalyzed transesterification | KOtBu, NaOCH₃ | 50–65 | Low steric tolerance |
Post-2010 | Organolithium transesterification | n-BuLi, LiAlH₄ | 75–85 | Moisture sensitivity, cost |
Modern catalytic systems now leverage Lewis acid catalysts (e.g., tin or titanium alkoxides) under mild conditions, achieving yields >90% and high purity (>99%) essential for electronics applications [9]. These advancements have enabled the commercial production of IPCPMA by suppliers like Heynova Chemical and Shanghai Daken Advanced Materials, with capacities reaching 300 kg/month [4] [9].
IPCPMA has emerged as a critical monomer in high-performance polymer design, primarily due to its sterically demanding isopropylcyclopentyl group. This bulky pendant moiety imparts exceptional properties to acrylic polymers:
Thermal and Mechanical Enhancements
Polymers incorporating IPCPMA exhibit glass transition temperatures (Tg) exceeding 180°C, a significant increase over conventional methacrylates like methyl methacrylate (Tg ~105°C). This arises from restricted chain mobility due to the rigid cyclopentyl ring, enhancing thermal stability for aerospace and automotive composites. Additionally, the hydrophobic isopropyl group reduces water absorption (<0.5% at 25°C), minimizing dimensional swelling in humid environments [3] [9].
Role in Lithographic Resins
The most prominent application of IPCPMA is in argon fluoride (ArF) photoresists for semiconductor lithography. Its low optical absorbance at 193 nm wavelength—achieved through aliphatic hydrocarbon structure—enables high-resolution patterning. When copolymerized with lactone-containing monomers, IPCPMA-based resins provide:
Table 2: Key Properties of IPCPMA vs. Standard Methacrylate Monomers
Property | IPCPMA | Methyl Methacrylate | Cyclohexyl Methacrylate |
---|---|---|---|
Molecular Weight (g/mol) | 196.29 | 100.12 | 168.23 |
Boiling Point (°C) | 239.9 (predicted) | 100–101 | 220 |
Density (g/cm³) | 0.94 (predicted) | 0.94 | 1.04 |
Tg of Homopolymer (°C) | >180 | 105 | 92 |
Refractive Index | 1.46 (estimated) | 1.49 | 1.51 |
Specialty Material Innovations
Beyond photoresists, IPCPMA enhances pressure-sensitive adhesives (PSAs) by balancing cohesion and adhesion. Copolymers with butyl acrylate demonstrate superior shear strength without compromising tack. In optical materials, its aliphatic structure minimizes birefringence, making it suitable for OLED encapsulation layers and microlens arrays [9].
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